Enhanced Lipophilicity (LogP 2.34) vs. Des-Methyl Analog Improves Membrane Permeability and Chromatographic Retention
The target compound exhibits a computed ACD/LogP of 2.34, which is 0.34 units higher than the 3-desmethyl analog 4-(5-iodopyridin-2-yl)morpholine (predicted LogP ~2.00) . This quantifiable increase in lipophilicity is attributed to the 3-methyl substituent. In drug discovery contexts, a LogP in the 2-3 range is often associated with favorable passive membrane permeability and oral absorption potential, whereas the lower LogP of the des-methyl analog may limit cellular uptake in certain assays . Additionally, the higher LogP translates to increased retention in reversed-phase HPLC, facilitating distinct purification and analytical conditions [1].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.34 |
| Comparator Or Baseline | 4-(5-iodopyridin-2-yl)morpholine (predicted LogP ~2.00) |
| Quantified Difference | ΔLogP = +0.34 |
| Conditions | Computed using ACD/Labs Percepta Platform v14.00 |
Why This Matters
This difference in LogP can directly influence assay outcomes, compound handling (e.g., DMSO solubility), and chromatographic method development, making the 3-methyl derivative a distinct entity for SAR studies.
- [1] Wenlock, M. C., & Austin, R. P. (2011). The influence of lipophilicity in drug discovery and design. In R. Mannhold (Ed.), Molecular Drug Properties (pp. 181-206). Wiley-VCH. View Source
